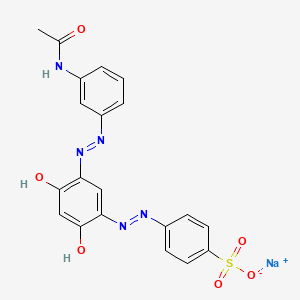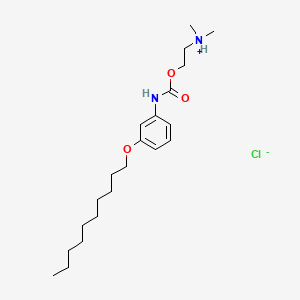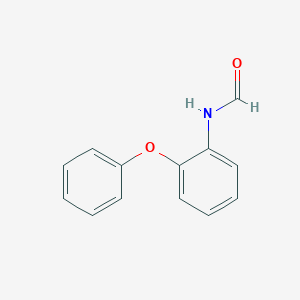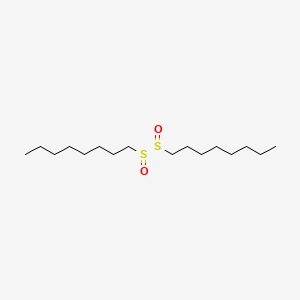![molecular formula C7H11N3OS B13783714 Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- typically involves the reaction of thiazole derivatives with acetamide. One common method involves the use of thiazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine, such as 1-aminoethyl, to form the desired acetamide derivative. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common in industrial production to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
科学研究应用
Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes, leading to a decrease in the production of key metabolites. Additionally, it can bind to receptors, altering signal transduction pathways and affecting cellular processes.
相似化合物的比较
Similar Compounds
- N-(2-Aminoethyl)acetamide
- N-[4-(1-aminoethyl)phenyl]acetamide
- N-Acetylethylenediamine
Uniqueness
Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity, making it a valuable compound for research and development in various fields.
属性
分子式 |
C7H11N3OS |
|---|---|
分子量 |
185.25 g/mol |
IUPAC 名称 |
N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H11N3OS/c1-4(8)6-3-12-7(10-6)9-5(2)11/h3-4H,8H2,1-2H3,(H,9,10,11) |
InChI 键 |
QNSDVWWXVPXBGK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CSC(=N1)NC(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



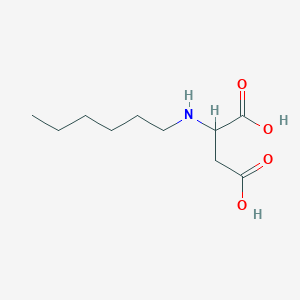
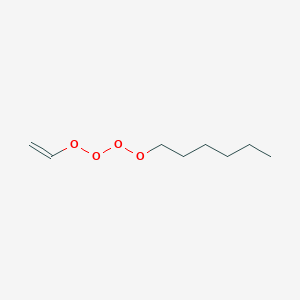
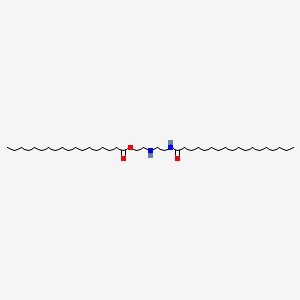
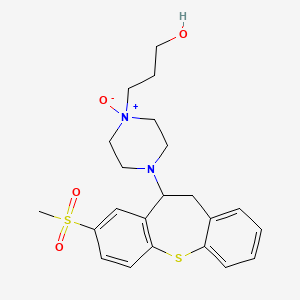
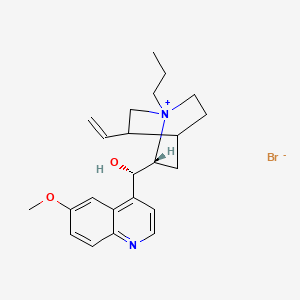
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
